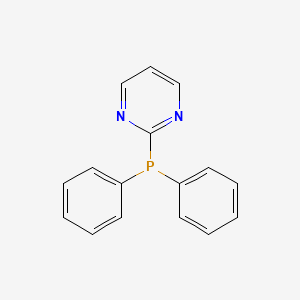

2-(Diphenylphosphino)pyrimidine

説明

Significance of Hybrid Phosphine-Nitrogen Ligands in Coordination and Organometallic Chemistry

Hybrid phosphine-nitrogen (P,N) ligands are a cornerstone of coordination and organometallic chemistry, offering a unique synergy between the "soft" phosphorus donor and the "hard" nitrogen donor. nih.gov This combination of disparate electronic properties within a single molecule allows for the stabilization of various metal oxidation states and the fine-tuning of the electronic and steric environment around a metal center. nih.gov The phosphorus atom, with its lone pair of electrons and potential for backbonding, and the nitrogen atom, typically part of a heterocyclic ring, provide versatile coordination modes, including monodentate, bidentate, and bridging fashions. nih.govresearchgate.net This versatility is instrumental in constructing a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear and supramolecular assemblies. nih.govnsc.ru The ability of these ligands to act as hemilabile ligands, where one donor atom can reversibly dissociate, is crucial in many catalytic cycles, creating a vacant coordination site for substrate binding. nih.gov

Unique Structural and Electronic Attributes of the Pyrimidine-Phosphine Scaffold

The geometry of the ligand, with the diphenylphosphino group at the 2-position of the pyrimidine (B1678525) ring, allows for the formation of a stable five-membered chelate ring when coordinated to a metal center in a bidentate P,N-fashion. researchgate.net This chelation effect enhances the stability of the resulting metal complexes. researchgate.net Furthermore, the steric bulk of the two phenyl groups on the phosphorus atom plays a significant role in dictating the coordination geometry and reactivity of the metal center. researchgate.netmanchester.ac.uk The combination of these steric and electronic factors allows for precise control over the catalytic and photophysical properties of its complexes.

Below is a table summarizing key properties of 2-(Diphenylphosphino)pyrimidine and related compounds.

| Property | Value | Reference |

| Molecular Formula | C16H13N2P | |

| 31P NMR (CDCl3) | -3.12 ppm | nsf.gov |

| 1H NMR (CDCl3) | 6.69 ppm (s, 1H), 7.32 ppm (m, 20H) | nsf.gov |

Evolution of Research Themes Involving this compound

Research involving this compound has evolved significantly over the years. Early studies focused on its synthesis and basic coordination chemistry with various transition metals. acs.org This foundational work laid the groundwork for exploring its potential in catalysis and materials science.

A major research theme has been the application of its metal complexes in homogeneous catalysis. For instance, palladium complexes of similar pyridylphosphines have been shown to be effective catalysts for carbonylation reactions. wikipedia.org The unique electronic properties of the pyrimidine moiety in this compound offer opportunities to modulate the catalytic activity and selectivity in such transformations.

More recently, there has been a surge of interest in the photophysical properties of its complexes, particularly with coinage metals like copper(I), silver(I), and gold(I). nsc.runih.govresearchgate.net These complexes often exhibit interesting luminescence properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and as sensory materials. For example, a one-dimensional coordination polymer of copper(I) iodide with this compound displays broad-band photoluminescence at room temperature. researchgate.net

The ability of this compound to act as a bridging ligand, connecting two metal centers, has also been a fruitful area of research. This has led to the synthesis of binuclear and polynuclear complexes with unique structural and reactive properties. nsc.ruacs.org For example, it can bridge copper atoms in a 1,3-N,P fashion to form one-dimensional coordination polymers. nsc.ru

The following table presents selected research findings on metal complexes of this compound and its derivatives, highlighting the diversity of structures and applications.

| Complex | Metal | Structural Features | Application/Property | Reference |

| [Cu2I2(PymPPh2)]n | Copper(I) | 1-D coordination polymer with double-stranded (Cu2I2)n ribbons | Photoluminescence | nsc.ruresearchgate.net |

| [{CuCl}{C4H3N2-2-NH(CH2PPh2)}]∞ | Copper(I) | One-dimensional coordination polymer | Luminescence | nih.gov |

| [{Ag}{C4H3N2-2-NH(CH2PPh2)}]2[BF4]2 | Silver(I) | 12-membered dinuclear complex | Luminescence | nih.gov |

| [{AuCl}{C4H3N2-2-NH(CH2PPh2)}]2 | Gold(I) | Dimer formed through hydrogen bonding | Luminescence | nih.gov |

| [PdCl(μ-Ph2Ppym)]2·CH2Cl2 | Palladium(II) | Binuclear complex with bridging ligand | Catalysis precursor | acs.org |

Structure

3D Structure

特性

CAS番号 |

191788-74-6 |

|---|---|

分子式 |

C16H13N2P |

分子量 |

264.26 g/mol |

IUPAC名 |

diphenyl(pyrimidin-2-yl)phosphane |

InChI |

InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H |

InChIキー |

LUYZAZQPAQRVGX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Diphenylphosphino Pyrimidine and Its Analogues

Direct Synthesis Routes for 2-(Diphenylphosphino)pyrimidine

Direct synthetic routes offer a straightforward approach to this compound, primarily involving the formation of the phosphorus-carbon bond on a pre-existing pyrimidine (B1678525) ring.

Phosphination Reactions Utilizing Halopyrimidines

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with a diphenylphosphide anion. The starting material is typically a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine. The reaction is generally carried out by treating the halopyrimidine with a diphenylphosphine (B32561) source, such as diphenylphosphine (Ph₂PH) or a metal diphenylphosphide (e.g., LiPPh₂, NaPPh₂, or KPPh₂), in an appropriate solvent.

The reaction of 2-chloropyrimidine with lithium diphenylphosphide, generated in situ from the reaction of diphenylphosphine with an organolithium reagent like n-butyllithium, provides a direct pathway to the desired product. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

| 2-Chloropyrimidine | LiPPh₂ | THF | -78 °C to rt | This compound | Moderate |

| 2-Bromopyrimidine | NaPPh₂ | Dioxane | Reflux | This compound | Good |

This table presents representative data and conditions. Actual results may vary based on specific experimental parameters.

Reductive Phosphination Approaches

Reductive phosphination offers an alternative strategy for the synthesis of pyrimidine phosphines. This approach typically involves the reaction of a pyrimidine derivative with a phosphorus electrophile in the presence of a reducing agent. While less common for the direct synthesis of this compound itself, this methodology is valuable for creating a broader range of phosphine-substituted pyrimidines.

Modular Synthesis of Pyrimidine-Substituted Phosphine (B1218219) Ligands

Modular synthetic strategies provide a versatile platform for the creation of a wide array of pyrimidine-substituted phosphine ligands with tailored electronic and steric properties. These methods involve the construction of the pyrimidine ring system as a key step, often incorporating the phosphine moiety or a precursor to it during the synthesis.

Multi-Step Conversions and Precursor Derivatization

Multi-step synthetic sequences allow for the precise installation of the phosphine group onto a functionalized pyrimidine precursor. This can involve the synthesis of a pyrimidine with a suitable leaving group or a reactive site that can be subsequently converted to the diphenylphosphino group. For instance, a pyrimidine bearing a hydroxyl or amino group can be converted to a halide or triflate, which then undergoes a phosphination reaction as described in section 2.1.1. This approach offers high control over the final structure of the ligand. nih.gov

One-Pot Cyclocondensation Strategies for Pyrimidine Frameworks

One-pot cyclocondensation reactions represent an efficient and atom-economical approach to constructing the pyrimidine framework. nih.govresearchgate.net These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. By using a phosphine-containing building block in this condensation, it is possible to directly assemble the pyrimidine-phosphine ligand in a single synthetic operation. For example, the reaction of a β-keto phosphine with an amidine can lead to the formation of a pyrimidine ring with a phosphine substituent.

Recent advancements have focused on developing environmentally benign and efficient one-pot procedures. nih.gov These methods often utilize readily available starting materials and avoid the isolation of intermediates, streamlining the synthetic process.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Substituted Pyrimidine | 2-Bromoacetophenone | Electron Deficient Alkyne | Epoxide (solvent & HBr scavenger) | Pyrrolo[1,2-c]pyrimidine derivatives |

| Aldehyde | 2-Aminothiazole | Ethyl Acetoacetate | Acetic Acid, Microwave | Thiazolo[3,2-a]pyrimidine derivatives |

This table illustrates the versatility of one-pot strategies for synthesizing fused pyrimidine systems, which can be precursors to phosphine ligands.

Microwave-Assisted Synthetic Protocols for Pyrimidine-Based Compounds

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrimidine-based compounds. rsc.orgclockss.orgnih.govnih.gov The use of microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are difficult to achieve under conventional heating. rsc.orgclockss.org This technology is applicable to various steps in the synthesis of pyrimidine phosphines, including the initial cyclocondensation to form the pyrimidine ring and the subsequent phosphination reactions. nih.gov The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. nih.gov

For instance, one-pot syntheses of pyrimido[1,2-a]pyrimidines have been successfully carried out under microwave irradiation, demonstrating the potential of this technique for the rapid assembly of complex heterocyclic frameworks that can serve as scaffolds for phosphine ligands. rsc.org

| Reaction Type | Reactants | Conditions | Time | Yield |

| Cyclocondensation | 2-Aminopyrimidine, Aromatic Aldehydes, Active Methylene Reagents | Microwave Irradiation | Short | High |

| Cyclocondensation | 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | Microwave, Acetic Acid | 30 min | up to 93% |

| Cyclocondensation | 1,2,4-Triazol-5-amine, Triethyl Orthoformate, n-Propylamine, Acetic Acid | Microwave, 140 °C | 10 min | Good |

This table highlights the efficiency of microwave-assisted synthesis for various pyrimidine-based scaffolds.

Chemical Derivatization and Functionalization of the Ligand

The pyrimidine ring is amenable to a variety of functionalization reactions, allowing for the introduction of additional donor atoms or sterically demanding groups. These modifications can transform the parent ligand into a multidentate or more complex ligand system.

A primary strategy for modifying the pyrimidine ring involves nucleophilic aromatic substitution on pre-functionalized pyrimidine scaffolds. For instance, starting with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783), allows for the sequential or simultaneous introduction of phosphine groups. The reaction of 4,6-dichloropyrimidine with potassium diphenylphosphide (KPPh₂) in THF results in a double nucleophilic aromatic substitution, yielding 4,6-bis(diphenylphosphino)pyrimidine. nsf.gov This approach effectively converts a simple pyrimidine core into a tetratopic bisphosphine ligand. Further derivatization can occur at the pyrimidine nitrogen atoms, such as through alkylation with iodomethane (B122720) to form a bisphosphonium dication. nsf.gov

Another powerful, albeit more complex, method for diversifying the pyrimidine core is a "deconstruction-reconstruction" strategy. nih.gov This approach involves transforming the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved. The resulting three-carbon iminoenamine building block can be used in various heterocycle-forming reactions. nih.gov This sequence allows for the introduction of new functional groups onto the pyrimidine ring. For example, a pyrimidine with a C-H bond at the C2 position can be converted to have a C2-NH₂ group by forming the pyrimidinium salt, reacting it with piperidine (B6355638) to form an iminoenamine, and then reconstructing the pyrimidine ring with guanidine (B92328). nih.gov This method enables access to analogues that would be challenging to obtain through direct functionalization.

Strategic structural modification of the pyrimidine scaffold allows for the generation of mono-, di-, tri-, and tetra-substituted derivatives. nih.gov Unsymmetrical pyrimidines can be synthesized via the cyclization of a chalcone (B49325) with guanidine hydrochloride. nih.gov While many methods focus on building the ring from acyclic precursors, these strategies can be adapted to create analogues of this compound by incorporating the phosphine group into one of the precursors.

| Starting Material | Reagent(s) | Product | Modification Type | Reference |

| 4,6-Dichloropyrimidine | 1. KPPh₂ | 4,6-Bis(diphenylphosphino)pyrimidine | Nucleophilic Aromatic Substitution | nsf.gov |

| 4,6-Bis(diphenylphosphino)pyrimidine | 2. CH₃I | 4,6-Bis(diphenylphosphino)pyrimidine-bis(methyl iodide) | N-Alkylation | nsf.gov |

| Pyrimidine Precursor (e.g., 1c) | 1. Piperidine, Ethanol2. Guanidine | Dabrafenib (contains 2-aminopyrimidine) | Deconstruction-Reconstruction | nih.gov |

| Chalcone + Guanidine HCl | NaOH, Ethanol | Unsymmetrical Pyrimidines | Ring Cyclization | nih.gov |

Modifying the electronic and steric properties of the ligand can also be achieved by introducing substituents onto the phenyl rings of the diphenylphosphine group. This is typically accomplished by synthesizing the desired substituted phosphine first, which is then attached to the pyrimidine ring.

The synthesis of substituted triarylphosphines can be achieved using Grignard reagents. researchgate.net For example, reacting a substituted aryl magnesium bromide (Ar-MgBr) with phosphorus trichloride (B1173362) (PCl₃) is a common method for preparing triarylphosphines with various functionalities on the aromatic rings. researchgate.net This allows for the incorporation of electron-donating or electron-withdrawing groups, which directly influence the σ-donor and π-acceptor properties of the resulting phosphine ligand. For instance, triarylphosphines bearing para-SH or -SMe groups have been prepared by reacting the corresponding Ar-MgBr with PCl₃. researchgate.net

Similarly, functionalized chlorodiphenylphosphines can be used as precursors. These are often prepared from substituted halobenzenes. The synthesis of diphenyl-2-pyridylphosphine (B124867) itself involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine. wikipedia.org To create analogues with substituted phenyl rings, one would start with a substituted chlorophosphine, such as chloro-bis(p-tolyl)phosphine or chloro-bis(p-methoxyphenyl)phosphine. These precursors allow for the systematic variation of substituents on the phosphorus atom, which is a key strategy in ligand design and the parameterization of phosphine ligands to predict reaction outcomes. nih.gov

| Substitution Strategy | Precursors | Example Substituents (on Phenyl Ring) | Resulting Ligand Type | Reference |

| Grignard Reaction | Substituted Arylmagnesium Bromide + PCl₃ | -COCH₃ (ortho, meta), -SH (para), -SMe (para) | Substituted Triarylphosphine | researchgate.net |

| Lithiation & Phosphorylation | 2-Lithiopyrimidine + Substituted Chlorodiphenylphosphine | -CH₃, -OCH₃, -CF₃ | 2-(Bis(aryl)phosphino)pyrimidine | wikipedia.org |

| Mannich Condensation | Ferrocenylphosphine Amine + Pyridine (B92270) Carboxaldehyde | Ferrocenyl group | Ferrocenyl Pyridylphosphine Imine | nih.gov |

| Click Chemistry | Alkyne-functionalized Phosphine + Alkyl Azide | Triazole group | Click-Phosphine Ligand | nih.gov |

Coordination Chemistry of 2 Diphenylphosphino Pyrimidine

Ligand Properties and Coordination Versatility

2-(Diphenylphosphino)pyrimidine is a versatile ligand that can coordinate to metal centers through its phosphorus atom, one or both of its nitrogen atoms, or a combination thereof. This flexibility gives rise to several distinct coordination modes, each influencing the geometry and reactivity of the resulting metal complex.

In certain instances, this compound can act as a monodentate ligand, coordinating to a metal center solely through its phosphorus atom. This behavior is often observed when the reaction conditions or the presence of other competing ligands favor phosphorus coordination over P,N-chelation. For example, in some gold(I) complexes, the ligand has been shown to be exclusively P-bound. st-andrews.ac.uk This monodentate coordination allows for greater flexibility in the resulting complex compared to the more rigid bidentate chelation.

The presence of multiple potential donor sites allows this compound to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. acs.orgacs.orgacs.org This bridging can occur in several ways. A common mode involves the phosphorus atom coordinating to one metal center while one of the pyrimidine (B1678525) nitrogen atoms coordinates to a second metal center, creating a P,N-bridge. This head-to-tail arrangement is instrumental in the formation of dinuclear and polynuclear frameworks. acs.org For instance, it has been utilized in the synthesis of heterobinuclear rhodium/platinum and rhodium/palladium complexes. acs.orgscispace.com In some cases, the pyrimidine ring can bridge two metal centers through both of its nitrogen atoms, while the phosphorus atom coordinates to one of the metals or remains uncoordinated. This versatility in bridging has led to the synthesis of a variety of di- and polynuclear complexes with interesting structural motifs, including one-dimensional coordination polymers. researchgate.net

The formation of a stable chelate ring when this compound coordinates in a bidentate fashion is a manifestation of the chelate effect. This thermodynamic stabilization contributes to the prevalence of the P,N-chelation mode. The preference for phosphorus versus nitrogen coordination is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric bulk of the substituents on the phosphorus atom, and the electronic properties of the metal center. Generally, soft metal ions like palladium(II) and platinum(II) show a strong affinity for the soft phosphorus donor, while the harder nitrogen atoms can also form stable bonds, leading to the favored P,N-chelation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

This compound has been extensively used to synthesize complexes with Group 9 and 10 transition metals, particularly rhodium, palladium, and platinum. These metals are of significant interest due to their applications in catalysis and materials science.

Rhodium Complexes: A number of rhodium complexes featuring this compound have been reported, often showcasing the ligand in a bridging capacity. acs.org For example, the dinuclear complex [Rh2(μ-CO)Cl2(Ph2Ppym)2] features two rhodium centers bridged by a carbonyl group and two this compound ligands. acs.org The ligand has also been employed in the synthesis of heterobinuclear rhodium-palladium and rhodium-platinum complexes, where it acts as a bridging ligand connecting the two different metal centers. acs.orgscispace.com

Palladium and Platinum Complexes: The coordination chemistry of this compound with palladium(II) and platinum(II) is well-developed. These metals readily form square planar complexes where the ligand acts as a P,N-chelating agent. st-andrews.ac.uk For instance, complexes of the type [MCl2(Ph2Ppym)] (where M = Pd or Pt) are common. The synthesis of diorganoplatinum(II) complexes with this chelating ligand has also been reported. rsc.org In addition to mononuclear complexes, palladium and platinum complexes with bridging this compound ligands have been synthesized, leading to the formation of binuclear structures. acs.org The study of these complexes is often motivated by their potential applications in catalysis.

Below is a table summarizing selected structural data for some rhodium, palladium, and platinum complexes of this compound.

| Complex | Metal | Coordination Mode | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| [Rh2(μ-CO)Cl2(Ph2Ppym)2] | Rh(I) | Bridging (P,N) | Rh-P, Rh-N, Rh-Cl, Rh-C | P-Rh-N, Cl-Rh-Cl |

| [PdCl2(Ph2Ppym)] | Pd(II) | Bidentate (P,N) | Pd-P, Pd-N, Pd-Cl | P-Pd-N, Cl-Pd-Cl |

| [PtCl2(Ph2Ppym)] | Pt(II) | Bidentate (P,N) | Pt-P, Pt-N, Pt-Cl | P-Pt-N, Cl-Pt-Cl |

| [RhPd(μ-Cl)(μ-Ph2Ppym)2Cl2] | Rh(I), Pd(II) | Bridging (P,N) | Rh-P, Pd-N, Rh-Cl, Pd-Cl | P-Rh-Cl, N-Pd-Cl |

Note: Specific bond lengths and angles are dependent on the crystal structure determination and can be found in the cited literature.

Compound Names

| Abbreviation/Systematic Name | Full Chemical Name |

| This compound | This compound |

| Ph2Ppym | This compound |

| [Rh2(μ-CO)Cl2(Ph2Ppym)2] | di-μ-carbonyl-bis(this compound)dirhodium(I) dichloride |

| [PdCl2(Ph2Ppym)] | Dichloro(this compound)palladium(II) |

| [PtCl2(Ph2Ppym)] | Dichloro(this compound)platinum(II) |

| [RhPd(μ-Cl)(μ-Ph2Ppym)2Cl2] | di-μ-(this compound)-μ-chloro-dichlororhodium(I)palladium(II) |

Complexes with Group 11 Metals (e.g., Copper, Silver, Gold)

The coordination chemistry of this compound with Group 11 metals is rich and varied, yielding complexes with diverse nuclearities and structural motifs. The reaction of this compound (abbreviated as PymPPh2) with copper(I) iodide results in the formation of a one-dimensional coordination polymer with the formula [Cu2I2(PymPPh2)]n. researchgate.netnsc.ru In this structure, the PymPPh2 ligand bridges the copper atoms in a 1,3-N,P fashion, connecting double-stranded (Cu2I2)n ribbons. researchgate.netnsc.ru This material exhibits broad-band photoluminescence in the solid state. researchgate.net

With a related pyrimidine-based phosphine (B1218219) ligand, N-((diphenylphosphine)methyl)pyrimidin-2-amine, reactions with copper(I) halides (CuX, where X = Cl, Br, I) lead to different architectures depending on the halide and reaction conditions. acs.org For instance, with CuCl and CuBr, one-dimensional coordination polymers are formed, whereas CuI yields a tetranuclear copper ladder-like structure. acs.org The reaction of this ligand with silver(I) salts also produces distinct structures; AgOTf gives a one-dimensional chain, while AgBF4 results in a 12-membered dinuclear complex. researchgate.net

Gold(I) complexes with phosphine ligands are another area of active research. nih.govmdpi.comnih.govrsc.org For example, the reaction of N-((diphenylphosphine)methyl)pyrimidin-2-amine with [AuCl(SMe2)] produces a dinuclear gold complex. researchgate.net The structural diversity of these Group 11 metal complexes is often influenced by the metal-to-ligand ratio and the specific anions present. acs.org

Iron and Ruthenium Complexes

The coordination of this compound to iron and ruthenium has also been explored, leading to complexes with interesting reactivity and potential applications. Iron(II) complexes with various phosphine ligands are well-documented, often serving as precursors for catalytic reactions. nih.govacs.org For instance, the complex trans-(CO)3Fe(Ph2Ppym)2, where Ph2Ppym is this compound, shows reactivity towards other metal reagents, demonstrating the ligand's capacity to participate in the formation of heterometallic assemblies. acs.org The synthesis of iron(II) cyclopentadienyl (B1206354) complexes bearing phosphine ligands has also been reported, with some showing cytotoxic activity. nih.gov

Ruthenium(II) complexes containing polypyridyl ligands have been extensively studied for their photophysical and photochemical properties. sonar.chnih.govnih.govacs.org While specific research on ruthenium complexes solely with this compound is less common in the provided context, the broader class of ruthenium phosphine and ruthenium arene complexes highlights the importance of the Ru-P bond in stabilizing various coordination geometries. acs.orgnih.gov Ruthenium(II) arene complexes, for example, often undergo ligand exchange reactions, and their reactivity is influenced by the nature of the coordinated ligands. researchgate.net The synthesis of binuclear ruthenium complexes using 2-(diphenylphosphino)pyridine as a bridging ligand suggests that this compound could play a similar role in forming multinuclear ruthenium architectures. acs.org

Formation of Polynuclear Complexes and Coordination Polymers

The bifunctional nature of this compound, with its distinct phosphorus and nitrogen donor sites, makes it an excellent candidate for constructing polynuclear complexes and coordination polymers. The ligand can bridge two or more metal centers, leading to extended structures with potentially interesting electronic and photophysical properties.

Dinuclear and Tetranuclear Metal Complexes

The ability of phosphine-pyrimidine ligands to bridge metal centers is evident in the formation of various dinuclear and tetranuclear complexes. For example, a dinuclear gold complex, [{AuCl}{C4H3N2-2-NH(CH2PPh2)}]2, is formed from the reaction of N-((diphenylphosphine)methyl)pyrimidin-2-amine with a gold(I) precursor. researchgate.net Similarly, a dinuclear silver complex, [{Ag}{C4H3N2-2-NH(CH2PPh2)}]2[BF4]2, has been synthesized, featuring a 12-membered ring structure. researchgate.net

Tetranuclear complexes have also been successfully isolated. A notable example is the tetranuclear copper(I) iodide complex, [{CuI}4{C4H3N2-2-NH(CH2PPh2)}2(NCCH3)2], which exhibits a ladder-like structure. acs.org This complex is supported by the P,N-bridging coordination of the ligand. acs.org The formation of these discrete polynuclear assemblies is often a result of a delicate balance of factors, including the stoichiometry of the reactants and the nature of the solvent and counter-ions.

| Compound | Metal | Nuclearity | Structural Features | Reference |

|---|---|---|---|---|

| [{AuCl}{C4H3N2-2-NH(CH2PPh2)}]2 | Gold | Dinuclear | Bridged by N-((diphenylphosphine)methyl)pyrimidin-2-amine ligands | researchgate.net |

| [{Ag}{C4H3N2-2-NH(CH2PPh2)}]2[BF4]2 | Silver | Dinuclear | 12-membered ring structure | researchgate.net |

| [{CuI}4{C4H3N2-2-NH(CH2PPh2)}2(NCCH3)2] | Copper | Tetranuclear | Ladder-like structure with P,N-bridging | acs.org |

One-Dimensional (1D) Coordination Polymers

Under appropriate conditions, the bridging capability of this compound and its derivatives can lead to the formation of infinite one-dimensional coordination polymers. A prime example is the complex [Cu2I2(PymPPh2)]n, which consists of double-stranded (Cu2I2)n ribbons linked by the PymPPh2 ligands, resulting in a 1D chain structure. researchgate.netnsc.ru

Similarly, the reactions of N-((diphenylphosphine)methyl)pyrimidin-2-amine with CuCl and CuBr yield one-dimensional coordination polymers of the type [{CuX}{C4H3N2-2-NH(CH2PPh2)}]∞. acs.org The formation of these polymeric structures is a testament to the robust bridging ability of this class of ligands. The dimensionality of the resulting network can often be controlled by the choice of metal, halide, and reaction conditions. acs.org The synthesis of a 1D coordination polymer from the reaction of AgOTf with N-((diphenylphosphine)methyl)pyrimidin-2-amine further underscores the versatility of this ligand system in constructing extended architectures. researchgate.net

| Compound Formula | Metal | Structural Description | Reference |

|---|---|---|---|

| [Cu2I2(PymPPh2)]n | Copper(I) | Double-stranded (Cu2I2)n ribbons bridged by PymPPh2 ligands | researchgate.netnsc.ru |

| [{CuCl}{C4H3N2-2-NH(CH2PPh2)}]∞ | Copper(I) | 1D chain polymer | acs.org |

| [{CuBr}{C4H3N2-2-NH(CH2PPh2)}]∞ | Copper(I) | 1D chain polymer | acs.org |

| [{AgOTf}{C4H3N2-2-NH(CH2PPh2)}]∞ | Silver(I) | 1D chain structure | researchgate.net |

Supramolecular Interactions in the Solid State

For instance, in the crystal structure of the 1D coordination polymer [Cu2I2(PymPPh2)]n, the arrangement of the polymeric chains is influenced by intermolecular forces. researchgate.net The presence of aromatic rings in the diphenylphosphino group and the pyrimidine ring provides opportunities for π-π stacking interactions between adjacent chains. These interactions, along with other van der Waals forces, contribute to the stability of the crystal lattice.

In complexes containing related ligands with N-H functionalities, such as 2-(diphenylphosphinoamino)pyridine, hydrogen bonding is a significant structure-directing force. researchgate.net This ligand can form hydrogen-bonded dimers in the solid state and can also participate in hydrogen bonding within its metal complexes, leading to the formation of extended networks. researchgate.net While the primary focus here is on this compound, the principles of supramolecular assembly observed in analogous systems are highly relevant. The interplay of coordination bonds and these weaker interactions is a key element in the crystal engineering of materials based on P,N-ligands.

Catalytic Applications of 2 Diphenylphosphino Pyrimidine Complexes

Homogeneous Catalysis

Complexes derived from 2-(diphenylphosphino)pyrimidine are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high selectivity and activity under relatively mild reaction conditions. The ligand can coordinate to metal centers in a monodentate fashion through the phosphorus atom or as a bidentate P,N-chelating ligand, influencing the stability and reactivity of the resulting catalyst.

Palladium complexes incorporating this compound have shown notable efficacy in carbon-carbon bond-forming reactions, leveraging the synergistic effects of the phosphine (B1218219) and pyrimidine (B1678525) moieties.

While the direct palladium-catalyzed carbonylation of alkynes using this compound complexes is not extensively documented in the literature, related transformations highlight the potential of such systems. For instance, palladium catalysts featuring various phosphine ligands are effective in the aminocarbonylation of alkynols. In these reactions, a palladium(0) species, often generated in situ, reacts with an alkyne and carbon monoxide to form an acyl-palladium intermediate. Subsequent reaction with an amine yields the desired α,β-unsaturated amide product. nih.govnih.gov A key transformation in this area is the domino aminocarbonylation of propargylic alcohols to produce itaconimides, where a specific phosphine ligand was crucial for achieving high selectivity and catalyst activity. nih.gov This suggests that the electronic properties of the phosphine ligand are critical, and a pyrimidylphosphine could offer unique reactivity in similar transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. Palladium complexes containing this compound have been successfully employed as catalysts in this transformation. The complex dichlorobis(this compound)palladium(II), [PdCl₂(dpp-pym)₂], serves as an efficient pre-catalyst for the coupling of various aryl halides with arylboronic acids.

The catalyst system demonstrates good functional group tolerance, effectively coupling both electron-rich and electron-poor aryl bromides with phenylboronic acid in high yields. The reaction typically proceeds using a base such as potassium carbonate in a solvent system like aqueous dimethoxyethane at elevated temperatures. The role of the this compound ligand is to stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Pd-2-(Diphenylphosphino)pyrimidine System

| Aryl Halide Entry | Product | Yield (%) |

| 4-Bromoanisole | 4-Methoxybiphenyl | 94 |

| 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| Bromobenzene | Biphenyl | 90 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |

| 4-Chloroanisole | 4-Methoxybiphenyl | 75 |

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), PdCl₂(dpp-pym)₂ (1 mol%), aq. DME, 80 °C, 8-12 h. Data sourced from V.P. Reddy et al., Tetrahedron Letters, 2007, 48(42), 7552-7555.

Ruthenium complexes are known for their prowess in hydrogenation and hydrogen transfer reactions. The incorporation of P,N-ligands like this compound can enhance their catalytic activity and stability.

Ruthenium-catalyzed transfer hydrogenation is a valuable method for the reduction of ketones to alcohols, typically using isopropanol (B130326) as the hydrogen source. While direct application of a this compound-ruthenium complex is an emerging area, closely related analogues have demonstrated remarkable efficiency. For instance, a half-sandwich ruthenium(II) complex bearing 2-(diphenylphosphino)aniline, a ligand with similar electronic properties, is a highly active pre-catalyst for the transfer hydrogenation of acetophenone. researchgate.net

These reactions are believed to proceed via a metal-ligand bifunctional mechanism, where the N-H group of the coordinated ligand participates in the hydrogen transfer step. researchgate.net The catalyst, often a [RuCl₂(p-cymene)]₂ precursor combined with the phosphine ligand, operates in the presence of a base like potassium tert-butoxide. The system shows high activity, achieving significant turnover frequencies (TOFs) for the reduction of various substituted acetophenones. researchgate.networktribe.com

Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Substituted Acetophenones

| Substrate | Catalyst System | Product | Yield (%) |

| Acetophenone | [RuCl₂(p-cymene)]₂ + 2-(Diphenylphosphino)aniline | 1-Phenylethanol | >99 |

| 4-Methylacetophenone | [RuCl₂(p-cymene)]₂ + 2,2′-Bibenzimidazole | 1-(p-Tolyl)ethanol | 93 webofproceedings.org |

| 4-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ + 2,2′-Bibenzimidazole | 1-(4-Fluorophenyl)ethanol | 95 webofproceedings.org |

| 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ + 2,2′-Bibenzimidazole | 1-(4-Chlorophenyl)ethanol | 86 webofproceedings.org |

| 2-Acetonaphthone | [RuCl₂(p-cymene)]₂ + 2,2′-Bibenzimidazole | 1-(Naphthalen-2-yl)ethanol | 90 webofproceedings.org |

Reaction Conditions: Ketone, [Ru-catalyst], base (e.g., KOtBu or Cs₂CO₃), isopropanol, reflux. Data sourced from multiple studies for illustrative purposes. researchgate.netwebofproceedings.org

Nickel, being more earth-abundant and economical than palladium, presents an attractive alternative for cross-coupling catalysis. Nickel complexes with this compound have been investigated as catalysts, particularly in Kumada-Tamao-Corriu cross-coupling reactions. This reaction involves the coupling of a Grignard reagent with an organic halide.

Nickel(II) complexes such as [NiCl₂(dpp-pym)] have been synthesized and characterized for this purpose. They have proven to be effective catalysts for the coupling of aryl Grignard reagents with aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. The catalyst facilitates the formation of biaryl products under relatively mild conditions. The performance of the this compound ligand is often compared to its pyridine (B92270) analogue, with the pyrimidine system showing distinct reactivity due to its unique electronic profile. This makes it a valuable component in the toolkit for nickel-catalyzed C-C bond formation. organic-chemistry.orgchemrxiv.orgnih.gov

Table 3: Nickel-Catalyzed Kumada Coupling with a this compound Ligand

| Aryl Halide | Grignard Reagent | Product | Yield (%) |

| 4-Chloroanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 85 |

| Chlorobenzene | 4-Methylphenylmagnesium bromide | 4-Methylbiphenyl | 82 |

| 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 88 |

| 1-Chloronaphthalene | Phenylmagnesium bromide | 1-Phenylnaphthalene | 78 |

Reaction Conditions: Aryl chloride (1 mmol), Grignard reagent (1.2 mmol), [NiCl₂(dpp-pym)] (2 mol%), THF, reflux, 12 h. Data based on findings reported by D. A. E. Horsley et al., Dalton Transactions, 2013, 42, 14835-14845.

Mechanistic Insights into the Catalytic Power of this compound Complexes

The Pivotal Role of Pyrimidine Nitrogen in Catalysis

Mechanistic investigations into catalytic processes employing this compound complexes have highlighted the critical function of the pyrimidine nitrogen atoms. This involvement extends beyond simple coordination to the metal center, encompassing participation in catalytic turnover and facilitating proton relay systems.

A Key Player in Catalytic Turnover and Proton Relay

The nitrogen atom of the pyrimidine ring, particularly the one not directly coordinating to the metal in a chelated complex, can play a crucial role as a proton shuttle. This functionality is especially relevant in reactions that involve protonolysis or proton-coupled electron transfer steps. In a manner analogous to its pyridine counterpart, diphenyl-2-pyridylphosphine (B124867), which is known to relay protons in palladium-catalyzed carbonylations of alkynes, the pyrimidine moiety in this compound can facilitate the transfer of protons to and from the catalytic center. This proton relay is believed to be integral to the catalytic cycle, with its absence in ligands like triphenylphosphine (B44618) leading to a significant drop in reaction rates. wikipedia.org

The hemilabile nature of the P,N-ligand allows for one of the nitrogen atoms to dissociate from the metal center, freeing it up to act as a temporary proton acceptor or donor. This transient dissociation and re-coordination is a key feature of its catalytic utility. For instance, in reactions requiring a basic site to activate a substrate or a proton source to facilitate product formation, the pyrimidine nitrogen can fulfill this role intramolecularly, enhancing the efficiency of the catalytic cycle.

Ligand Architecture: A Determinant of Selectivity and Activity

Tailoring Selectivity and Activity Through Ligand Modification

The modification of the this compound ligand framework offers a powerful tool for tuning the performance of a catalyst. The steric bulk and electronic nature of the substituents on both the pyrimidine ring and the diphenylphosphino group can dictate the coordination environment around the metal center, thereby influencing substrate approach and product formation.

The general mechanism for palladium-catalyzed cross-coupling reactions, a common application for phosphine ligands, involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnobelprize.org The nature of the phosphine ligand is critical in each of these steps. For instance, more electron-donating phosphines can facilitate oxidative addition, while sterically bulky ligands can promote reductive elimination. nih.gov

| Ligand Modification | Expected Effect on Activity | Expected Effect on Selectivity | Rationale |

|---|---|---|---|

| Electron-donating groups on the pyrimidine ring | Increase | May vary | Increases electron density on the metal center, potentially accelerating oxidative addition. |

| Electron-withdrawing groups on the pyrimidine ring | Decrease | May vary | Decreases electron density on the metal center, potentially slowing oxidative addition. |

| Bulky substituents on the pyrimidine ring | May decrease | Increase | Steric hindrance can slow down the reaction rate but can enhance selectivity by favoring the formation of a specific isomer. |

| Electron-donating groups on the phenyl rings of the phosphine | Increase | May vary | Enhances the electron-donating ability of the phosphine, promoting oxidative addition. |

| Electron-withdrawing groups on the phenyl rings of the phosphine | Decrease | May vary | Reduces the electron-donating ability of the phosphine, potentially hindering oxidative addition. |

The hemilability of the this compound ligand, where the nitrogen atom can reversibly coordinate and de-coordinate from the metal center, is a key factor. This dynamic behavior can open up coordination sites during the catalytic cycle, allowing for substrate binding and subsequent transformation. The electronic and steric tuning of the ligand can influence the ease of this hemilabile behavior, thereby directly impacting the catalyst's activity and selectivity.

Advanced Applications in Functional Materials Science

Luminescent Coordination Compounds and Polymers

2-(Diphenylphosphino)pyrimidine acts as a versatile P,N-ligand, facilitating the formation of diverse coordination architectures, from discrete polynuclear complexes to extended one-dimensional coordination polymers. These materials are often highly luminescent, with their emission properties being tunable by altering the metal center, the halide ancillary ligands, or the specifics of the coordination environment.

Copper(I) and silver(I) complexes incorporating this compound are of significant interest due to their potential as efficient and cost-effective emitters. Their photophysical properties are primarily dictated by charge transfer transitions.

Copper(I) Complexes:

Copper(I) halide complexes with this compound often form dimeric or polymeric structures. For instance, a one-dimensional coordination polymer with the formula [Cu₂I₂(PymPPh₂)]n has been synthesized, where PymPPh₂ is this compound. nih.govmdpi.com This compound exhibits broad-band photoluminescence in the solid state at ambient temperature, with an emission maximum at 530 nm, a quantum efficiency of 15%, and an average lifetime of 1.2 µs. nih.govmdpi.com The emission is likely of a triplet origin, stemming from a mixture of metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) excited states. mdpi.com

A series of brightly luminescent dimeric copper(I) complexes of the type Cu₂X₂(P∩N)₃, where X can be Cl, Br, or I, and P∩N includes this compound (Ph₂Ppym), have been studied. nih.gov These complexes demonstrate that the emission color, decay time, and quantum yield can be varied over a wide range. nih.gov For example, the photoluminescence quantum yields at 300 K for these types of complexes can range from 9% to as high as 81%. nih.gov The emission decay times are typically in the microsecond regime. nih.gov

The following table summarizes the photophysical data for a representative copper(I) complex with this compound.

| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| [Cu₂I₂(PymPPh₂)]n | 530 | 15% | 1.2 µs |

| Cu₂I₂(Ph₂Ppym)₃ | - | - | - |

| Data for Cu₂I₂(Ph₂Ppym)₃ was part of a broader study, and specific values were not singled out in the provided context. |

Silver(I) Complexes:

While less explored than their copper(I) counterparts, silver(I) complexes with ligands similar to this compound have been synthesized and studied. The modification of the ligand, for instance by substituting the pyridine (B92270) fragment with a pyrimidine (B1678525), allows for the creation of a wide library of NP ligands for coordination with silver(I). nih.gov Generally, due to the higher energy of the d-orbitals in silver(I) compared to copper(I), the metal-to-ligand charge transfer transitions in silver(I) complexes are expected to be at higher energies. researchgate.net This can lead to emissions that are shifted towards the blue end of the spectrum.

Research on Ag(I) complexes with the related ligand 4,6-bis(diphenylphosphino)pyrimidine has shown the formation of dinuclear and polymeric structures with interesting luminescent properties. mdpi.com For example, the dinuclear complex [Ag₂(L)₂(MeCN)₂(NO₃)₂] (where L = 4,6-bis(diphenylphosphino)pyrimidine) exhibits a quantum efficiency of 18% with a lifetime of 15.5 µs at room temperature. mdpi.com The one-dimensional coordination polymer [Ag₂L(MeCN)₃]n(BF₄)₂n shows an even higher quantum yield of 56% and a lifetime of 9.4 µs. mdpi.com These findings suggest that silver(I) complexes of this compound are also likely to be highly emissive.

A key feature of many copper(I) and some silver(I) complexes with P,N-ligands like this compound is their ability to exhibit thermally activated delayed fluorescence (TADF). mdpi.comnih.gov This process allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in devices like organic light-emitting diodes (OLEDs). nih.gov TADF arises from a small energy gap (ΔE(S₁-T₁)) between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing (rISC) from the T₁ to the S₁ state, followed by fluorescent decay to the ground state. nih.govnih.gov

Silver(I) complexes can also exhibit TADF, particularly when coordinated with ligands that facilitate charge transfer from the metal. mdpi.com The use of highly electron-donating phosphine (B1218219) ligands in conjunction with π-accepting azine moieties like pyrimidine can lead to the generation of (M + L')LCT excited states, which can induce TADF. mdpi.com For silver(I) complexes with 4,6-bis(diphenylphosphino)pyrimidine, the observed luminescence at ambient temperature is attributed to TADF. mdpi.com

Thermochromic luminescence, the change in emission color with temperature, is another fascinating property observed in coordination compounds of this compound and its analogues. This phenomenon is often linked to temperature-dependent changes in the molecular structure or the nature of the emissive excited state.

Silver(I) complexes based on 4,6-bis(diphenylphosphino)pyrimidine have demonstrated pronounced thermochromic luminescence. mdpi.com Both a dinuclear complex and a 1D coordination polymer exhibit a reversible change in emission from yellow at 300 K to orange at 77 K. mdpi.com This behavior is ascribed to a shift in the nature of the emission from predominantly TADF at room temperature to pure phosphorescence at low temperatures. mdpi.com As the temperature is lowered, the thermal energy becomes insufficient to promote rISC, and the emission originates directly from the lower-lying triplet state, resulting in a red-shifted, longer-lived phosphorescence. mdpi.com

The following table illustrates the thermochromic behavior of a silver(I) complex with a related ligand.

| Complex | Emission Color (300 K) | Emission Color (77 K) |

| [Ag₂(L)₂(MeCN)₂(NO₃)₂] (L = 4,6-bis(diphenylphosphino)pyrimidine) | Yellow | Orange |

| [Ag₂L(MeCN)₃]n(BF₄)₂n (L = 4,6-bis(diphenylphosphino)pyrimidine) | Yellow | Orange |

This reversible thermochromism makes these materials promising for applications in luminescent thermometry and smart materials. mdpi.com

Potential in Organic Electronics and Optoelectronic Materials (Focus on material properties)

The electron-deficient nature of the pyrimidine ring in this compound makes it a valuable building block for materials used in organic electronics and optoelectronics. spiedigitallibrary.org Pyrimidine derivatives are increasingly being utilized as electron-transporting materials (ETMs) and as components of emitters in OLEDs. researchgate.net

The incorporation of a pyrimidine moiety as an acceptor in donor-acceptor type molecules has proven to be an effective strategy for creating highly efficient TADF emitters for blue OLEDs. nih.govrsc.org The pyrimidine core offers advantages such as facile functionalization and less stabilized unoccupied π-orbitals compared to other acceptors like triazine, which helps in tuning the emission to the blue region of the spectrum. nih.gov By combining a pyrimidine acceptor with a suitable donor, such as dimethyl acridine (B1665455) or spiroacridine, molecules with small S₁-T₁ energy gaps and high photoluminescence quantum yields can be achieved. nih.govrsc.org OLEDs fabricated with such pyrimidine-based TADF emitters have demonstrated high external quantum efficiencies, reaching up to 31.45% for blue emission. rsc.org

The coordination of this compound to metal centers like copper(I) and silver(I) further enhances its potential in optoelectronic materials. The resulting complexes, as discussed in the previous sections, can exhibit efficient TADF, making them suitable for use as emitters in next-generation lighting and display technologies. The tunability of their emission properties through chemical modification offers a pathway to a wide range of colors and performance characteristics.

Future Research Directions and Emerging Opportunities

Design of Next-Generation Pyrimidine-Phosphine Ligands

The versatility of the 2-(diphenylphosphino)pyrimidine scaffold provides fertile ground for the design of new ligands with tailored properties. Future efforts will likely concentrate on strategic modifications to both the pyrimidine (B1678525) ring and the phosphine (B1218219) moiety to fine-tune the ligand's steric and electronic characteristics for specific applications.

Key areas for development include:

Functionalization of the Pyrimidine Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) onto the pyrimidine ring can modulate the Lewis basicity of the nitrogen atoms, influencing the ligand's coordination behavior and the catalytic activity of its metal complexes. mdpi.comnih.gov The synthesis of highly functionalized pyrimidine derivatives is a subject of ongoing interest. nih.gov

Modification of the Phosphine Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl groups can significantly alter the steric bulk and electronic nature (e.g., the Tolman electronic parameter) of the ligand. This allows for precise control over the coordination sphere of the metal center.

Development of Chiral Ligands: The synthesis of chiral analogues of this compound is a promising avenue for asymmetric catalysis. nih.gov Introducing chirality either at the pyrimidine backbone or by using P-chiral phosphine units could lead to highly enantioselective catalysts.

Multi-dentate Ligand Architectures: Building upon the existing bidentate P,N-ligation motif, the development of tridentate or tetradentate ligands by incorporating additional donor groups is a logical next step. For instance, research into bisphosphine pyrimidines, such as 4,6-bis(diphenylphosphino)pyrimidine, has already shown the potential for creating dinuclear complexes with interesting properties. mdpi.comrsc.org

Expansion into Novel Catalytic Reaction Types

While P,N-ligands are well-established in cross-coupling reactions, there is significant potential to apply this compound and its derivatives to a broader range of catalytic transformations. Its unique electronic asymmetry makes it a compelling candidate for reactions that require nuanced catalyst control.

Future catalytic explorations could include:

Asymmetric Catalysis: Building on the design of chiral ligands, their application in asymmetric hydrogenation, hydrosilylation, and allylic alkylation reactions is a major area for growth. nih.gov The successful use of related ligands in rhodium-catalyzed asymmetric dearomatization of pyrimidines highlights the potential of this approach. nih.gov

C–H Activation and Functionalization: Directing group-assisted C–H activation is a powerful tool for streamlined synthesis. The pyrimidine nitrogen could serve as an effective directing group to facilitate ortho-C–H functionalization of substrates, a strategy that has seen success with related N-heterocyclic compounds. mdpi.com

Polymerization and Carbonylation: The analogous ligand, diphenyl-2-pyridylphosphine (B124867), has been effectively used in the palladium-catalyzed carbonylation of alkynes. wikipedia.org This suggests that this compound complexes could also be effective catalysts for various polymerization and carbonylation reactions, producing valuable fine chemicals.

Reactions with Earth-Abundant Metals: While much research has focused on palladium, platinum, and rhodium, applying these ligands to catalysis with more sustainable and cost-effective metals like copper, nickel, and iron is a critical future direction.

Table 2: Emerging Catalytic Applications for this compound Complexes

| Reaction Type | Metal Center | Role of Ligand | Research Goal |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh, Ru, Ir | Provide chiral environment | Enantioselective synthesis of pharmaceuticals and fine chemicals. |

| C–H Arylation | Pd, Ru | Act as directing group and stabilize active species | Increase synthetic efficiency by avoiding pre-functionalization. mdpi.com |

| Alkene/Alkyne Carbonylation | Pd, Ni | Control regioselectivity and catalyst stability | Production of acrylates, esters, and other bulk chemicals. wikipedia.org |

| Cross-Coupling (e.g., Suzuki, Heck) | Cu, Fe, Ni | Stabilize low-valent metal centers, promote oxidative addition | Develop more sustainable and economical catalytic systems. |

| Polymerization | Ni, Pd | Control polymer chain growth and properties | Synthesis of novel polymers with specific architectures. |

Development of Hybrid Materials Incorporating this compound Complexes

The ability of this compound to bridge metal centers through its P and N donors makes it an excellent building block for creating advanced hybrid materials with unique structural and functional properties.

Emerging opportunities in materials science include:

Coordination Polymers (CPs): Research has already demonstrated that this compound can form one-dimensional (1D) coordination polymers with copper(I) halides. researchgate.netresearchgate.net These materials exhibit interesting luminescent properties. researchgate.netresearchgate.net Future work could explore the synthesis of 2D and 3D CPs with diverse metal ions, targeting materials with tunable photophysical or electronic properties. nih.govacs.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.gov By designing multi-topic versions of this compound (e.g., with additional carboxylate groups), it could be used as a linker to construct novel MOFs. The inherent catalytic activity of its metal complexes could be integrated into the MOF structure to create heterogeneous catalysts with high stability and recyclability. The combination of pyrimidine-based linkers with metal ions like lead(II) has already produced MOFs with unprecedented topologies and luminescent properties. ugr.es

Luminescent Materials: Complexes of this compound and its derivatives with metals like copper(I), silver(I), and gold(I) often exhibit strong luminescence. mdpi.comrsc.orgresearchgate.net This makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Research into dinuclear gold(I) complexes with 4,6-bis(diphenylphosphino)pyrimidine has shown photoluminescence in the solid state. rsc.org

Polymer-Supported Catalysts: Immobilizing this compound or its metal complexes onto a solid polymer support is a strategy to bridge homogeneous and heterogeneous catalysis. This approach can facilitate catalyst recovery and reuse, which is crucial for sustainable chemical manufacturing.

Table 3: Hybrid Materials Based on this compound

| Material Type | Building Blocks | Key Feature | Potential Application |

|---|---|---|---|

| Coordination Polymers | 2-(PPh₂)pym + Metal Halides (e.g., CuI, AgBr) | Chain-like or ladder-like structures | Luminescent materials, thermochromic sensors. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Functionalized 2-(PPh₂)pym + Metal Clusters | High porosity, ordered active sites | Heterogeneous catalysis, gas storage, chemical separation. nih.govugr.es |

| Luminescent Complexes | 2-(PPh₂)pym + d¹⁰ Metals (Cu, Ag, Au) | Tunable emission (TADF, phosphorescence) | OLEDs, security inks, bio-imaging probes. nih.govnih.gov |

| Polymer Composites | Polymer matrix + 2-(PPh₂)pym complex | Catalyst recyclability, enhanced stability | Industrial-scale catalysis, flow chemistry. |

Interdisciplinary Applications in Sensing and Molecular Recognition

The distinct donor atoms of this compound (a soft phosphorus atom and a borderline hard/soft nitrogen atom) and the hydrogen-bonding capabilities of the pyrimidine ring open up possibilities in fields beyond catalysis.

Future interdisciplinary research could focus on:

Chemical Sensors: The coordination of the ligand to metal ions often results in a significant change in photophysical properties, such as fluorescence or UV-Vis absorbance. This phenomenon can be harnessed to develop selective chemosensors for detecting specific metal ions or anions. The strong luminescence of its copper(I) and silver(I) complexes is particularly promising for developing highly sensitive optical sensors. mdpi.comresearchgate.net

Molecular Recognition: The pyrimidine moiety is a key component of nucleobases in DNA and RNA. This inherent biological relevance can be exploited to design systems capable of molecular recognition. nih.gov The nitrogen atoms on the pyrimidine ring can act as hydrogen bond acceptors, enabling the ligand or its complexes to selectively bind to complementary biological molecules or synthetic receptors. nih.gov

Bio-imaging: By incorporating luminescent metal complexes of this compound into biocompatible delivery systems, it may be possible to develop probes for cellular imaging. The tunable emission colors of these complexes could allow for multi-color imaging experiments.

Extraction and Separation: The selective binding of the ligand to certain metal ions could be applied to the development of novel systems for the extraction and separation of valuable or toxic metals from complex mixtures.

Table 4: Interdisciplinary Applications

| Application Area | Principle | Target Analyte / System | Research Goal |

|---|---|---|---|

| Optical Sensing | Luminescence quenching or enhancement upon binding | Heavy metal ions (e.g., Hg²⁺, Pb²⁺), anions | Environmental monitoring, industrial process control. researchgate.net |

| Molecular Recognition | Hydrogen bonding and π-π stacking via pyrimidine ring | Nucleobases, specific peptides, drug molecules | Drug delivery, diagnostics, supramolecular chemistry. nih.gov |

| Bio-imaging | Luminescence of stable metal complexes | Cancer cells, specific organelles | Visualizing biological processes in real-time. |

| Metal Extraction | Selective chelation by P,N-donor sites | Precious metals, lanthanides | Hydrometallurgy, recycling of electronic waste. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。